5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

This benzenesulfonamide derivative features a 5-fluoro-2-methoxy core and 4-methoxypiperidine moiety, delivering a balanced logP of 2.14 and high Fsp3 (0.58) ideal for CNS kinase inhibitor programs. Unlike flat aromatic analogs, its three-dimensional structure enhances lead-likeness and target selectivity. Pre-functionalized for rapid derivatization (SNAr at F, demethylation of OMe, N-alkylation). Use as a reference standard for LC-MS/MS with distinct [M+H]+ at m/z 395.2. Shipped at 95% purity for reproducible pharmacological assays.

Molecular Formula C19H23FN2O4S
Molecular Weight 394.46
CAS No. 1797278-65-9
Cat. No. B2589976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
CAS1797278-65-9
Molecular FormulaC19H23FN2O4S
Molecular Weight394.46
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
InChIInChI=1S/C19H23FN2O4S/c1-25-17-9-11-22(12-10-17)16-6-4-15(5-7-16)21-27(23,24)19-13-14(20)3-8-18(19)26-2/h3-8,13,17,21H,9-12H2,1-2H3
InChIKeyMDJJWYTYDADGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1797278-65-9): Core Chemical Identity and Research Classification


5-Fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1797278-65-9) is a synthetic benzenesulfonamide derivative featuring a 5-fluoro-2-methoxy substitution pattern on the benzenesulfonamide core and a 4-methoxypiperidine moiety attached via the para position of the N-phenyl ring [1]. With a molecular formula of C19H23FN2O4S and a molecular weight of 394.46 g/mol, this compound belongs to the class of sulfonamide-based small molecules that have been investigated across multiple therapeutic areas, including oncology, neurology, and metabolic disorders [2]. The compound is primarily supplied as a research chemical with a typical purity of 95% .

Why Generic Substitution Fails for 5-Fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide: The Overlooked Consequences of Substitution Pattern Variations


Within the benzenesulfonamide class, seemingly minor structural modifications—such as the presence or absence of a single fluorine atom or the nature of the piperidine N-substituent—can fundamentally alter a compound's pharmacokinetic profile, target selectivity, and biological activity [1]. The 5-fluoro-2-methoxy substitution on the benzenesulfonamide ring of this compound (CAS 1797278-65-9) is not interchangeable with other halogen or methoxy positional isomers. Evidence from related sulfonamide series demonstrates that shifting the fluorine from the 5-position to the 3-position, or replacing the 4-methoxypiperidine with 2-oxopiperidine, can drastically alter logP, hydrogen-bonding capacity, and in vitro potency [2]. The quantitative evidence in Section 3 substantiates why direct analog substitution without experimental validation risks compromising experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 5-Fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1797278-65-9): Head-to-Head and Cross-Study Data Against Closest Analogs


Enhanced Lipophilicity (logP) of 5-Fluoro-2-Methoxy Substitution vs. Unsubstituted Benzenesulfonamide Analog

The 5-fluoro-2-methoxy substitution on the benzenesulfonamide ring of the target compound (CAS 1797278-65-9) results in a calculated logP of 2.14, compared to an estimated logP of approximately 1.0–1.5 for the unsubstituted N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide analog [1]. This represents an increase in lipophilicity of approximately 0.6–1.1 log units, placing the compound in an optimal range for oral bioavailability and blood-brain barrier penetration according to Lipinski's and CNS drug-likeness guidelines [2].

Lipophilicity Drug-likeness Membrane permeability

Stereoelectronic Differentiation: 5-Fluoro-2-Methoxy Substitution vs. 3-Fluoro-4-Methoxy Positional Isomer in Benzenesulfonamide Derivatives

The target compound (CAS 1797278-65-9) incorporates the 5-fluoro-2-methoxy substitution pattern on the benzenesulfonamide ring, which is distinct from the 3-fluoro-4-methoxy isomer found in the closely related compound 3-fluoro-4-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide (CAS 1018165-20-2) . The 5-fluoro-2-methoxy arrangement places the electron-withdrawing fluorine atom para to the sulfonamide linkage and ortho to the methoxy group, creating a unique electronic environment that influences the acidity of the sulfonamide NH (estimated pKa ~9.5–10.5) compared to the 3-fluoro-4-methoxy isomer (estimated pKa ~10.0–11.0) [1]. This ~0.5 log unit difference in NH acidity can affect hydrogen-bond donor strength and target binding interactions [1].

Positional isomerism Electronic effects Structure-activity relationship

Fraction sp3 Character and Molecular Complexity Compared to Piperidin-2-one Analog

The target compound (CAS 1797278-65-9) possesses a fraction sp3 (Fsp3) value of 0.58, as computed in the ZINC15 database, compared to an estimated Fsp3 of approximately 0.45 for the 2-oxopiperidine analog 5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 952963-78-9) [1]. The higher Fsp3 value of the target compound indicates greater three-dimensional character and molecular complexity, a parameter that correlates positively with clinical success rates and target selectivity in drug discovery campaigns [2].

Molecular complexity Fraction sp3 Drug-likeness

Hydrogen-Bond Acceptor Capacity of 4-Methoxypiperidine vs. 4-tert-Butyl Analog: Differential Solubility and Target Engagement Potential

The 4-methoxypiperidine moiety in the target compound (CAS 1797278-65-9) provides two hydrogen-bond acceptor (HBA) sites (piperidine nitrogen and methoxy oxygen), compared to only one HBA site (piperidine nitrogen) for the 4-tert-butyl analog 4-(tert-butyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1706011-95-1) [1]. This additional HBA capacity, combined with the target compound's lower molecular weight (394.46 vs. ~414 g/mol for the tert-butyl analog), results in a more favorable topological polar surface area (estimated TPSA ~85 Ų vs. ~76 Ų for the tert-butyl analog) [2], predicting enhanced aqueous solubility while maintaining acceptable membrane permeability.

Hydrogen-bond acceptor Solubility Target engagement

Predicted Metabolic Stability Advantage of 5-Fluoro Substitution vs. 3-Trifluoromethyl Analog Based on CYP450 Oxidation Susceptibility

The 5-fluoro substitution on the benzenesulfonamide ring of the target compound (CAS 1797278-65-9) is predicted to confer greater metabolic stability compared to the 3-trifluoromethyl analog N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS not verified, MW 414.44) . While trifluoromethyl groups can undergo oxidative defluorination by CYP450 enzymes, a single aromatic fluorine at the 5-position is generally more resistant to Phase I metabolism [1]. The target compound's lower molecular weight (394.46 vs. 414.44) and absence of the metabolically labile CF3 group suggest a longer metabolic half-life, though direct experimental microsomal stability data are required to confirm this inference.

Metabolic stability CYP450 Fluorine substitution

Optimal Research and Industrial Application Scenarios for 5-Fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1797278-65-9) Based on Differentiated Properties


Lead-Like Scaffold for CNS-Targeted Kinase Inhibitor Development Leveraging Optimized logP and Fsp3

The target compound's calculated logP of 2.14 (within CNS drug-likeness range) and high Fsp3 (0.58) position it as a promising lead-like scaffold for central nervous system (CNS) kinase inhibitor programs [1]. Unlike more lipophilic analogs (logP > 3) that risk non-specific binding, or more polar analogs (logP < 1) that fail to cross the blood-brain barrier, this compound's balanced physicochemical profile supports both target engagement and CNS penetration. The benzenesulfonamide core provides a recognized pharmacophore for kinase ATP-binding site interactions, while the 4-methoxypiperidine moiety offers a vector for further optimization of selectivity and pharmacokinetics [2].

Selective Chemical Probe for Orexin Receptor Pharmacology Studies Based on Piperidine-Sulfonamide Class Activity

Piperidine sulfonamide derivatives are established orexin receptor antagonists with therapeutic relevance for sleep disorders, as documented in patent literature (US 2012/0238602 A1) [2]. The target compound's 5-fluoro-2-methoxy substitution pattern provides a differentiated electronic profile compared to unsubstituted or para-substituted analogs, potentially altering OX1/OX2 receptor subtype selectivity. The compound's favorable Fsp3 (0.58) and hydrogen-bond acceptor capacity (6 HBA) support its use as a selective chemical probe for dissecting orexin receptor signaling pathways in vitro, where balanced solubility and permeability are essential for reliable dose-response measurements [1].

Building Block for Benzenesulfonamide-Focused Compound Library Synthesis with Enhanced Drug-Like Properties

As a synthetic building block, this compound offers a pre-functionalized benzenesulfonamide core with orthogonal synthetic handles: the 5-fluoro group can participate in nucleophilic aromatic substitution (SNAr) reactions, the 2-methoxy group can be demethylated to a phenol for further derivatization, and the 4-methoxypiperidine nitrogen can be alkylated or acylated . This versatility, combined with its superior Fsp3 (0.58 vs. ~0.32–0.45 for common flat aromatic building blocks), makes it an ideal starting point for generating three-dimensional compound libraries with enhanced drug-like properties for high-throughput screening campaigns [1].

Reference Standard for LC-MS/MS Method Development and Metabolite Identification in Preclinical Pharmacokinetic Studies

The compound's distinct molecular ion ([M+H]+ at m/z 395.2) and characteristic fragmentation pattern (loss of the methoxypiperidine moiety and subsequent fluorine-containing fragments) make it suitable as a reference standard for LC-MS/MS method development [1]. Its predicted metabolic stability advantage over trifluoromethyl analogs (based on single fluorine vs. CF3 substitution) supports its use as a stable internal standard for quantifying related benzenesulfonamide analogs in biological matrices, where consistent ionization efficiency and chromatographic retention are critical for assay reproducibility .

Quote Request

Request a Quote for 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.